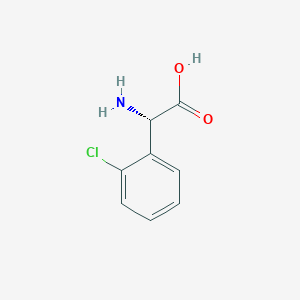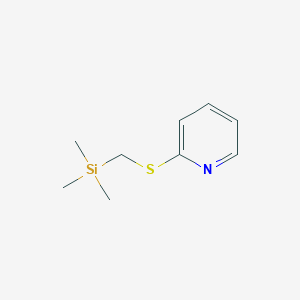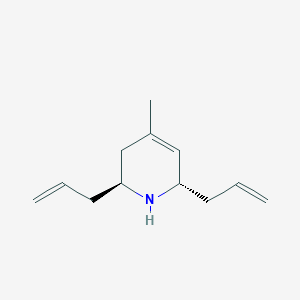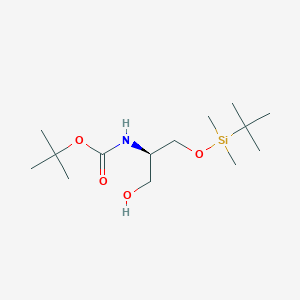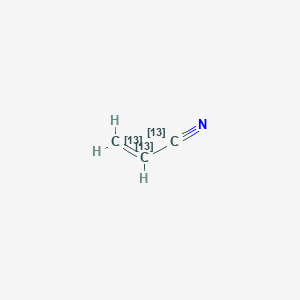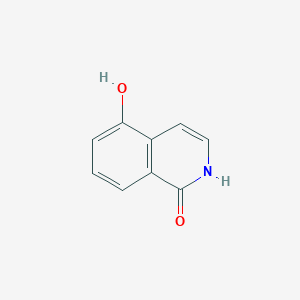
1,5-异喹啉二醇
描述
1,5-Isoquinolinediol is an isoquinolinol that is isoquinoline in which the hydrogens at positions 1 and 5 are replaced by hydroxy groups . It can be used as a reagent in the preparation of PARP inhibitor .
Synthesis Analysis
1,5-Isoquinolinediol has been identified as a potent candidate for a universal anti-aging agent for different tissues . It was selected using a minimally modified connectivity map and its choice was validated in vitro .Molecular Structure Analysis
The molecular formula of 1,5-Isoquinolinediol is C9H7NO2 . The IUPAC name is 5-hydroxy-2H-isoquinolin-1-one . The InChI is 1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12) .Chemical Reactions Analysis
1,5-Isoquinolinediol is an inhibitor of both PARP-1 (poly (ADP-ribose) polymerase-1) and NOS2 (inducible nitric oxide synthase) .科学研究应用
1. 作为一种通用抗衰老剂的潜力
1,5-异喹啉二醇已被确定为通用抗衰老剂的候选者。研究表明,它可以在不引起细胞死亡的情况下以 0.1 μM 的浓度有效抑制小鼠胚胎成纤维细胞的复制衰老速率。在氧化应激条件下,它的有效性会增强,表明其在延长寿命和减轻各种组织的衰老效应方面的潜力 (Park 等,2015)。
2. 增强角膜上皮神经支配和伤口愈合
在糖尿病大鼠中,1,5-异喹啉二醇已显示出改善角膜上皮神经支配和加速伤口愈合的作用。它还似乎可以维持角膜敏感性,而角膜敏感性在糖尿病条件下通常会降低。这些发现表明其在糖尿病角膜疾病中的治疗潜力 (Byun 等,2015)。
3. 逆转糖尿病大脑中的神经行为和神经化学改变
1,5-异喹啉二醇已被用于研究其对糖尿病大脑中神经行为和神经化学变化的影响。该化合物显示出改善海马中的认知缺陷和神经递质水平,表明其在管理糖尿病诱发的神经行为改变中的作用 (Jangra 等,2014)。
4. 纠正糖尿病引起的脑功能障碍
研究表明,1,5-异喹啉二醇可以纠正实验性糖尿病引起的脑功能障碍。这包括影响炎症过程和激活糖尿病神经病变中的聚(ADP-核糖)聚合酶-1,表明其在治疗与糖尿病相关的脑功能障碍方面的治疗潜力 (Guzyk 等,2017)。
5. 脑缺血中的神经保护作用
已发现 1,5-异喹啉二醇在大鼠短暂局灶性脑缺血模型中提供神经保护。它显示出神经功能缺损、脑梗死体积和氧化应激显着减少,尤其是在与其他药物联合使用时 (Singh 等,2014)。
6. 减少醛固酮诱导的内皮功能障碍
该化合物已被研究其在预防大鼠中醛固酮引起的内皮功能障碍中的作用。它似乎抵消了内皮依赖性血管舒张的丧失,表明其在与内皮功能障碍相关的疾病中的潜在用途 (Tasatargil 等,2009)。
7. 暴露于酒精和压力下的动物的认知和神经化学改善
研究表明,1,5-异喹啉二醇可以预防暴露于酒精和压力下的动物的认知缺陷和神经化学改变。这表明其在治疗涉及氧化应激和 PARP 过度激活的疾病中的潜力 (Pant 等,2017)。
8. 对抗糖尿病引起的视网膜改变
1,5-异喹啉二醇已有效对抗糖尿病引起的视网膜改变,例如血管内皮生长因子的过表达。这意味着其在治疗糖尿病视网膜病变和可能其他视网膜病变中具有潜在应用 (Obrosova 等,2004)。
安全和危害
1,5-Isoquinolinediol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
未来方向
1,5-Isoquinolinediol has cell protective and neuroprotective properties . Its potential as a universal anti-aging agent for different tissues is being explored .
Relevant Papers The paper titled “Pharmacogenomic analysis indicates potential of 1,5-isoquinolinediol as a universal anti-aging agent for different tissues” discusses the potential of 1,5-Isoquinolinediol as a universal anti-aging agent .
属性
IUPAC Name |
5-hydroxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUJIPVWTMGYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199505 | |
| Record name | 5-Hydroxy-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Isoquinolinediol | |
CAS RN |
5154-02-9 | |
| Record name | 1,5-Isoquinolinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydroxyisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-isoquinolinediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxy-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Isoquinolinediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



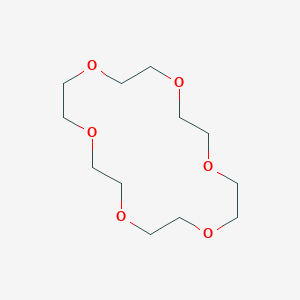
![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)
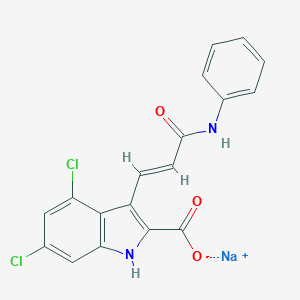
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)

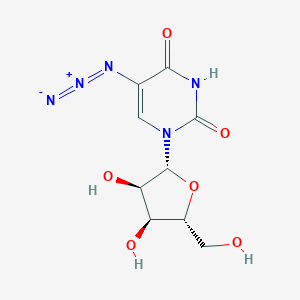
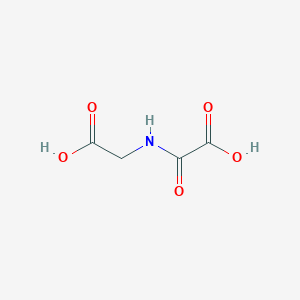
![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)
